molecular formula C7H2BrClFNO2S B1413785 3-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1804387-34-5

3-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride

Cat. No.: B1413785
CAS No.: 1804387-34-5
M. Wt: 298.52 g/mol
InChI Key: JEUDKDQLBWXNHB-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromo, cyano, and fluoro substituents on a benzenesulfonyl chloride backbone. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride typically involves halogenation and sulfonylation reactions. One common method is the bromination of 4-fluorobenzenesulfonyl chloride followed by cyano substitution at the appropriate positions.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding sulfonyl acids or esters.

  • Reduction: Reduction of the cyano group to amines.

  • Substitution: Replacement of the bromo or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

  • Sulfonyl Acids: Resulting from oxidation reactions.

  • Amines: Formed through reduction of the cyano group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: Applied in the production of agrochemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. Its reactivity with nucleophiles and electrophiles allows it to participate in various biochemical processes. The exact mechanism may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-Bromo-3-fluorobenzenesulfonyl chloride

  • 3-Bromobenzenesulfonyl chloride

  • 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride

Uniqueness: 3-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride stands out due to its unique combination of halogen substituents, which confer distinct reactivity and properties compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role in the synthesis of complex molecules highlight its importance in the field of chemistry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-bromo-5-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-6-2-5(14(9,12)13)1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUDKDQLBWXNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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